
Propylamine nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylamine nitrite is an organic compound that belongs to the class of nitrites. It is derived from propylamine, which is a primary amine with the chemical formula C₃H₉N. This compound is known for its applications in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylamine nitrite can be synthesized through the reaction of propylamine with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid such as hydrochloric acid (HCl).
Reaction with Propylamine: The nitrous acid then reacts with propylamine to form this compound.
The reaction conditions usually involve maintaining a low temperature to stabilize the nitrous acid and prevent its decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in maintaining the required temperature and pH levels.
Analyse Chemischer Reaktionen
Types of Reactions
Propylamine nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product and may involve catalysts or specific solvents.
Major Products Formed
Oxidation: Nitroso compounds
Reduction: Amines
Substitution: Various substituted amines and other organic compounds
Wissenschaftliche Forschungsanwendungen
Propylamine nitrite has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of propylamine nitrite involves its interaction with nitrous acid to form nitroso compounds. The nitroso group can then participate in various chemical reactions, including diazotization and nitrosation. These reactions are crucial in the synthesis of diazonium salts and other nitrogen-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylamine nitrite
- Ethylamine nitrite
- Butylamine nitrite
Comparison
Propylamine nitrite is unique due to its specific alkyl chain length, which influences its reactivity and the types of reactions it undergoes. Compared to methylamine nitrite and ethylamine nitrite, this compound has a longer carbon chain, which can affect its solubility and interaction with other molecules. Butylamine nitrite, on the other hand, has a longer chain than this compound, which can lead to different physical and chemical properties .
Eigenschaften
CAS-Nummer |
60874-82-0 |
|---|---|
Molekularformel |
C3H10N2O2 |
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
nitrous acid;propan-1-amine |
InChI |
InChI=1S/C3H9N.HNO2/c1-2-3-4;2-1-3/h2-4H2,1H3;(H,2,3) |
InChI-Schlüssel |
UBLPNNKMVUOMSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN.N(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



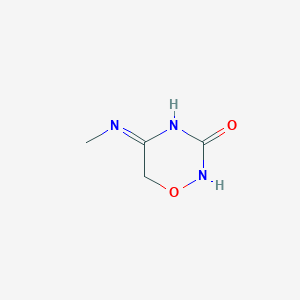
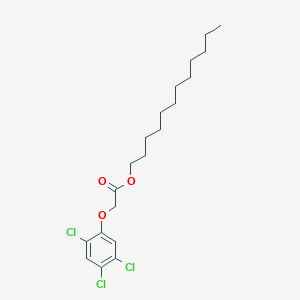
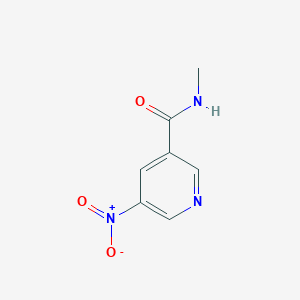
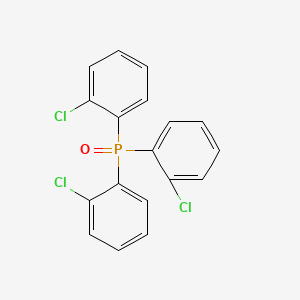
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)
![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)
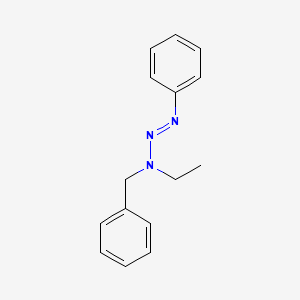


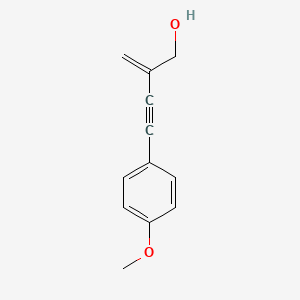
![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)


